![molecular formula C13H19NO3 B14266528 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide CAS No. 135533-00-5](/img/structure/B14266528.png)
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the methoxy group This is followed by the acylation of the resulting intermediate with acetic anhydride to form the acetamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetamide group may also play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N-(phenyl)methoxy-N-(propan-2-yl)acetamide
- 2-Hydroxy-N-[(4-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
- 2-Hydroxy-N-[(3-methoxyphenyl)methoxy]-N-(propan-2-yl)acetamide
Uniqueness
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
135533-00-5 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-hydroxy-N-[(3-methylphenyl)methoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(13(16)8-15)17-9-12-6-4-5-11(3)7-12/h4-7,10,15H,8-9H2,1-3H3 |
Clé InChI |
BVGCFOMLXGNOBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CON(C(C)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


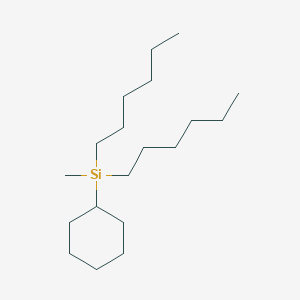

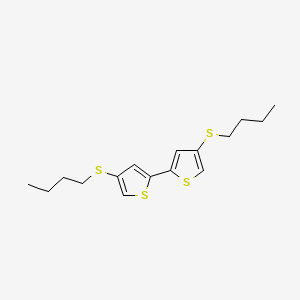
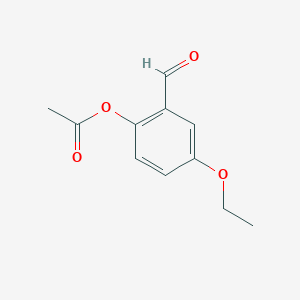
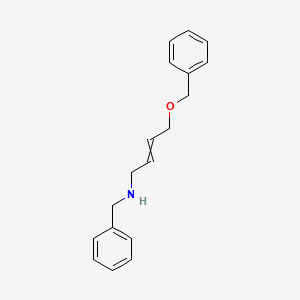
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
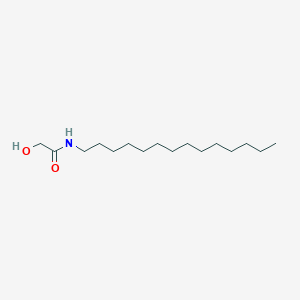
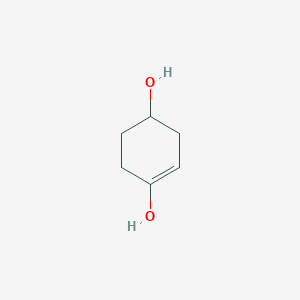
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

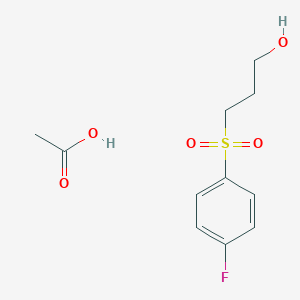
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
